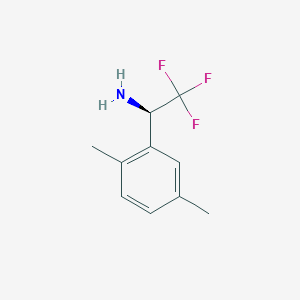
(1R)-1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE is a chiral amine compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenyl derivatives and trifluoroacetaldehyde.
Formation of Intermediate: The reaction between 2,5-dimethylphenyl derivatives and trifluoroacetaldehyde under controlled conditions leads to the formation of an intermediate compound.
Reduction: The intermediate is then subjected to reduction using suitable reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield the desired ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and enantioselective synthesis are commonly employed to achieve high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include imines, amides, substituted aromatic compounds, and various amine derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors effectively. The compound may act as an inhibitor or modulator of certain biochemical pathways, influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(2,5-DIMETHYLPHENYL)PYRROLIDINE
- ®-2-(2,5-DIMETHYLPHENYL)PIPERIDINE
- 2,5-DIMETHYLPHENYLACETYL CHLORIDE
Uniqueness
®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE stands out due to its trifluoromethyl group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in asymmetric synthesis and medicinal chemistry, offering advantages over similar compounds in terms of reactivity and selectivity.
This detailed article provides a comprehensive overview of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H12F3N |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
(1R)-1-(2,5-dimethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-6-3-4-7(2)8(5-6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
INRBYXPPKYMXGN-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)[C@H](C(F)(F)F)N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


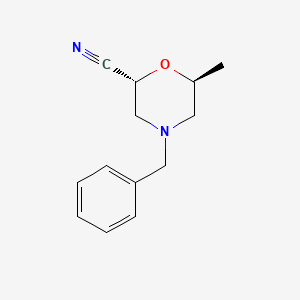
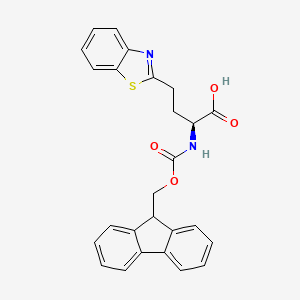
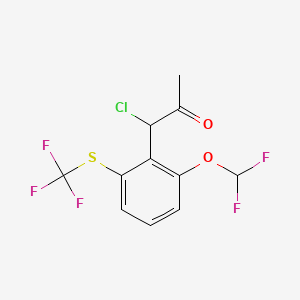

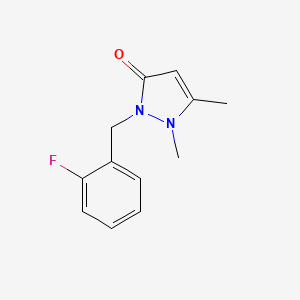
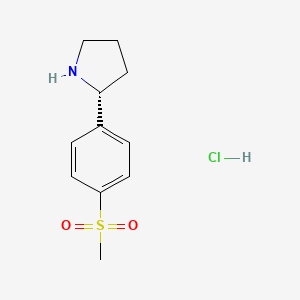
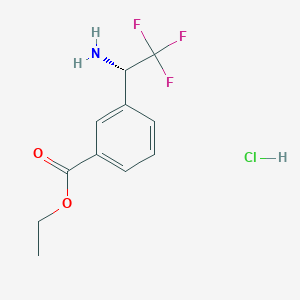


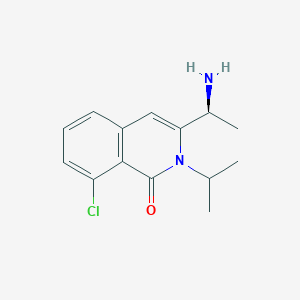
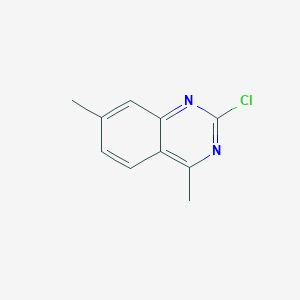


![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
